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molecular formula C12H16N2O B8668447 1-Acetyl-5-(N,N-dimethylamino)indoline

1-Acetyl-5-(N,N-dimethylamino)indoline

Cat. No. B8668447
M. Wt: 204.27 g/mol
InChI Key: GQIYIYDVCZZZNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05834494

Procedure details

1-Acetyl-5-(N,N-dimethylamino)indoline (D12) (0.6 g, 2.94 mmol) in conc. HCl (0.6 ml) was heated over a steam bath for 45 min. The mixture was partitioned between sat aq. K2CO3 (50 ml) and CHCl3 (50 ml) the organic solution dried (Na2SO4), evaporated to dryness under reduced pressure and purified by column chromatography (SiO2, EtOAc/MeOH 5-10%) to afford the title compound (290 mg, 61%) which was used directly in Example 4.
Quantity
0.6 g
Type
reactant
Reaction Step One
Name
Quantity
0.6 mL
Type
solvent
Reaction Step One
Yield
61%

Identifiers

REACTION_CXSMILES
C([N:4]1[C:12]2[C:7](=[CH:8][C:9]([N:13]([CH3:15])[CH3:14])=[CH:10][CH:11]=2)[CH2:6][CH2:5]1)(=O)C>Cl>[CH3:15][N:13]([C:9]1[CH:8]=[C:7]2[C:12](=[CH:11][CH:10]=1)[NH:4][CH2:5][CH2:6]2)[CH3:14]

Inputs

Step One
Name
Quantity
0.6 g
Type
reactant
Smiles
C(C)(=O)N1CCC2=CC(=CC=C12)N(C)C
Name
Quantity
0.6 mL
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was partitioned
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
purified by column chromatography (SiO2, EtOAc/MeOH 5-10%)

Outcomes

Product
Name
Type
product
Smiles
CN(C)C=1C=C2CCNC2=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 290 mg
YIELD: PERCENTYIELD 61%
YIELD: CALCULATEDPERCENTYIELD 60.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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